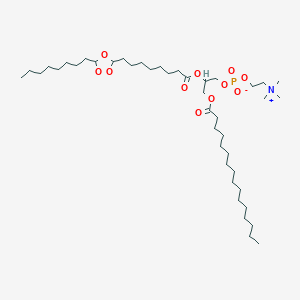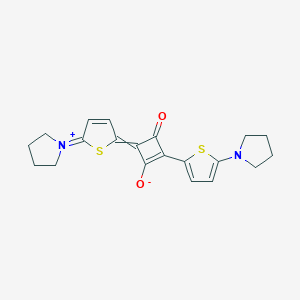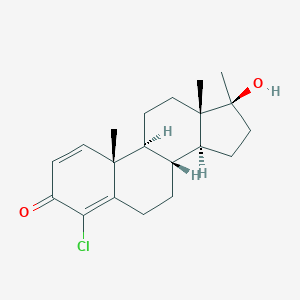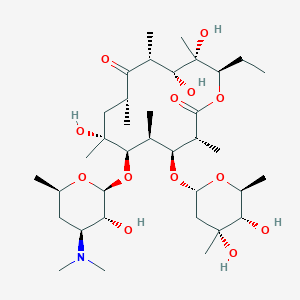
(Z)-hexacos-18-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-hexacos-18-enoic acid, also known as cerotic acid, is a long-chain saturated fatty acid that is naturally present in various animal and plant sources. It has drawn attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, food science, and materials science.
Mécanisme D'action
The mechanism of action of (Z)-hexacos-18-enoic acid is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of protein synthesis, induction of apoptosis, and modulation of signaling pathways.
Effets Biochimiques Et Physiologiques
(Z)-hexacos-18-enoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various microorganisms such as Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-hexacos-18-enoic acid in lab experiments include its availability, low cost, and natural origin. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on (Z)-hexacos-18-enoic acid. One direction is to explore its potential as a natural preservative in food products. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for industrial applications.
In conclusion, (Z)-hexacos-18-enoic acid is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its applications.
Méthodes De Synthèse
(Z)-hexacos-18-enoic acid can be synthesized through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the reaction of hexacosanoic acid with a reducing agent such as lithium aluminum hydride or sodium borohydride. Microbial fermentation involves the use of microorganisms such as Candida tropicalis or Yarrowia lipolytica to produce (Z)-hexacos-18-enoic acid from glucose or other carbon sources. Extraction from natural sources involves the isolation of (Z)-hexacos-18-enoic acid from animal or plant tissues using various techniques such as chromatography or solvent extraction.
Applications De Recherche Scientifique
(Z)-hexacos-18-enoic acid has been studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. In food science, it has been used as a natural preservative due to its antimicrobial properties. In materials science, it has been used as a building block for the synthesis of various materials such as surfactants and polymers.
Propriétés
Numéro CAS |
128065-63-4 |
|---|---|
Nom du produit |
(Z)-hexacos-18-enoic acid |
Formule moléculaire |
C26H50O2 |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
(Z)-hexacos-18-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h8-9H,2-7,10-25H2,1H3,(H,27,28)/b9-8- |
Clé InChI |
CQRBYMVSSMZBEU-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCC/C=C\CCCCCCCCCCCCCCCCC(=O)O |
SMILES |
CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O |
Synonymes |
18-hexacosenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)



![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)